molecular formula C20H19N5O4 B2907701 2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide CAS No. 1251578-56-9

2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide

Cat. No.: B2907701
CAS No.: 1251578-56-9
M. Wt: 393.403
InChI Key: SVTJODZTQUUHAP-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide is a synthetic hybrid compound designed for advanced pharmacological research, incorporating two privileged medicinal chemistry scaffolds: the benzimidazole and the 1,2,4-oxadiazole ring. The benzimidazole core is a structurally significant pharmacophore present in a wide array of therapeutic agents . Compounds bearing this moiety are known for diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic effects . The mechanism of action for many benzimidazole derivatives often involves interaction with critical biological polymers and enzymes; for instance, some anthelmintic benzimidazoles like fenbendazole exert their effect by binding to parasite beta-tubulin, disrupting microtubule formation and cellular division . The 1,2,4-oxadiazole unit is another valuable heterocycle frequently employed in drug discovery to improve metabolic stability and fine-tune electronic properties . Its incorporation into molecular structures is often explored to enhance ligand-receptor interactions. The strategic combination of these two motifs in a single molecule makes this acetamide derivative a compelling candidate for investigating new therapeutic leads, particularly in the realms of infectious diseases and oncology. Researchers can utilize this compound to probe structure-activity relationships (SAR), identify novel molecular targets, and evaluate efficacy in various biological assays. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-27-14-6-8-15(9-7-14)28-12-18-23-20(29-24-18)10-21-19(26)11-25-13-22-16-4-2-3-5-17(16)25/h2-9,13H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTJODZTQUUHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenoxy group is shared with the pyrazole-oxadiazole analog in , suggesting shared solubility or receptor-binding profiles.
  • Acetamide linkers (target compound and ) may enhance metabolic stability compared to ester or ketone linkers () .

Physicochemical and Pharmacokinetic Properties

While experimental data are unavailable, in silico predictions can be inferred from analogs:

  • Lipophilicity (logP): The 4-methoxyphenoxy group increases logP compared to unsubstituted oxadiazoles (e.g., ’s benzoxadiazole derivative).
  • Solubility : The acetamide linker may improve aqueous solubility relative to ester-linked compounds ().
  • Metabolic stability : Oxadiazoles resist hydrolysis better than esters, suggesting enhanced oral bioavailability .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide is a synthetic derivative that incorporates a benzodiazole moiety and an oxadiazole structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead structure for developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O3C_{20}H_{22}N_4O_3 with a molecular weight of approximately 366.42 g/mol. The compound features a complex structure that includes:

  • A benzodiazole ring, known for various biological activities.
  • An oxadiazole unit, which often exhibits antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that benzodiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the target compound have shown selective activity against Gram-positive bacteria such as Bacillus subtilis while demonstrating lower efficacy against Gram-negative strains like Escherichia coli . The presence of electron-donating groups (e.g., methoxy) in the aromatic system has been correlated with enhanced antibacterial properties.

Anticancer Potential

The cytotoxic effects of benzodiazole derivatives have been extensively studied. Research indicates that several compounds within this class can selectively induce apoptosis in cancer cells while sparing normal cells . The structure–activity relationship (SAR) analyses suggest that modifications on the benzodiazole and oxadiazole rings can significantly influence their anticancer efficacy.

Study 1: Anticancer Activity

A study involving various benzodiazole derivatives highlighted their cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results demonstrated that certain modifications to the benzodiazole structure led to increased potency against these cancer types .

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BA54910
Compound CPC320

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds revealed that only a subset exhibited significant activity against Bacillus subtilis. The minimal inhibitory concentrations (MICs) for the active compounds were documented as follows:

CompoundMIC (µg/mL)Activity
Compound D50Active
Compound E100Active
Compound F>200Inactive

Structure–Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the benzodiazole and oxadiazole moieties. For example:

  • Electron-donating groups enhance antibacterial activity.
  • The position of substituents affects the overall cytotoxicity profile.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis involves multi-step reactions focusing on oxadiazole ring formation and functionalization:

  • Oxadiazole cyclization : Use hydrazides and nitriles in solvents like DMF with bases (e.g., K₂CO₃) under reflux (80–100°C, 12–24 hours) .
  • Amide coupling : Activate the carboxylic acid group (e.g., via EDC/HOBt) for reaction with the benzimidazole amine .
  • Etherification : Introduce the 4-methoxyphenoxy group via nucleophilic substitution (e.g., using NaH in THF) . Critical parameters include temperature control (±2°C) and inert atmospheres to prevent oxidation .

Q. What biological activities are reported for structural analogs?

  • Antimicrobial : MIC = 2–8 µg/mL against S. aureus for benzodiazole derivatives .
  • Anticancer : IC₅₀ = 10–25 µM in MCF-7 cells via caspase-3 activation .
  • Anti-inflammatory : COX-2 inhibition (Ki = 0.8–1.2 µM) in quinazoline analogs . Variability in bioactivity highlights the need for standardized assay protocols .

Advanced Research Questions

Q. How to optimize synthesis for improved yield and purity?

  • Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) for oxadiazole cyclization efficiency .
  • Catalyst optimization : Compare Pd(OAc)₂ vs. CuI in coupling reactions (yield improvement: 15–20%) .
  • By-product analysis : Use LC-MS to identify dimers/polymers formed at >100°C .

Q. How to resolve contradictions in spectral data?

  • Dynamic NMR : Resolve rotational isomers causing split peaks in acetamide protons .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify benzodiazole tautomerism .
  • X-ray crystallography : Resolve ambiguous NOE correlations in crowded aromatic regions .

Q. What strategies elucidate the mechanism of action?

  • Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Kinase profiling : Screen against 50+ kinases at 1 µM to identify inhibition hotspots .
  • Metabolomics : Track ATP depletion in cancer cells via LC-MS-based metabolic flux analysis .

Q. How to address bioactivity discrepancies across studies?

  • Purity thresholds : Re-test compounds with <95% purity (e.g., 90% pure samples show 30% reduced activity) .
  • Assay standardization : Use identical cell passage numbers and serum batches in cytotoxicity assays .
  • Structural validation : Compare X-ray structures of analogs to rule out conformational differences .

Q. How to design SAR studies for this compound?

  • Substituent scanning : Replace 4-methoxyphenoxy with halogenated or alkyl groups .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .
  • In vivo correlation : Test logP values (2.5–4.0) against BBB permeability in rodent models .

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